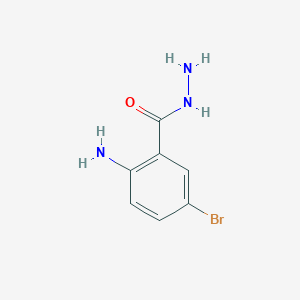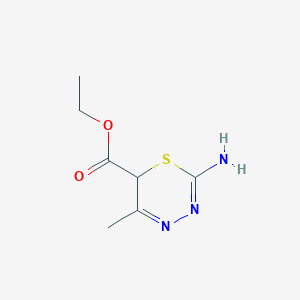
Thiourea, N,N'-bis(2,3-dimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N,N’-bis(2,3-dimethylphenyl)-, is an organosulfur compound with the molecular formula C17H20N2S It is a derivative of thiourea where the hydrogen atoms are replaced by 2,3-dimethylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,3-dimethylphenyl)thiourea typically involves the reaction of 2,3-dimethylaniline with thiophosgene or carbon disulfide. One common method is the reaction of primary amines with thiophosgene, which is hazardous due to the toxic properties of thiophosgene . An alternative, greener method involves the reaction of primary amines with carbon disulfide in water using solar energy, which is more environmentally benign .
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of thiophosgene or isothiocyanates as starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, N,N’-bis(2,3-dimethylphenyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur atom and the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize thiourea derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce thiourea compounds.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which can replace the sulfur atom or the aromatic groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Thiourea, N,N’-bis(2,3-dimethylphenyl)-, has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of thiourea, N,N’-bis(2,3-dimethylphenyl)-, involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiourea group can form strong interactions with metal ions and other electrophilic centers, leading to inhibition of enzyme activity or modulation of receptor function . The aromatic rings enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N,N'-Bis(2,4-dimethylphenyl)thioharnstoff
- N,N'-Bis(3,4-dimethylphenyl)thioharnstoff
- N,N'-Bis(2,6-dimethylphenyl)thioharnstoff
Einzigartigkeit
N,N'-Bis(2,3-dimethylphenyl)thioharnstoff ist einzigartig aufgrund der spezifischen Positionierung der Dimethylgruppen an den aromatischen Ringen. Diese Positionierung kann die Reaktivität der Verbindung und ihre Wechselwirkung mit anderen Molekülen beeinflussen. Im Vergleich zu anderen ähnlichen Verbindungen kann es verschiedene biologische Aktivitäten und chemische Eigenschaften aufweisen, was es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen macht .
Eigenschaften
CAS-Nummer |
88101-26-2 |
|---|---|
Molekularformel |
C17H20N2S |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1,3-bis(2,3-dimethylphenyl)thiourea |
InChI |
InChI=1S/C17H20N2S/c1-11-7-5-9-15(13(11)3)18-17(20)19-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3,(H2,18,19,20) |
InChI-Schlüssel |
YOPSAQBCRBNECZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2=CC=CC(=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide](/img/structure/B12121792.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12121805.png)
![Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]-](/img/structure/B12121809.png)


![5,6-Dihydrobenzo[h]quinazolin-4-amine](/img/structure/B12121815.png)
![2-Methoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12121817.png)

![5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl-](/img/structure/B12121834.png)

![3-{[(2-Chlorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12121848.png)

![6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12121862.png)

